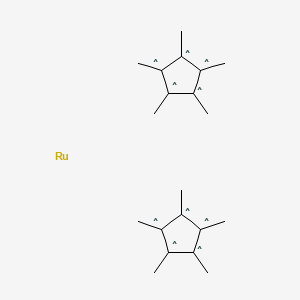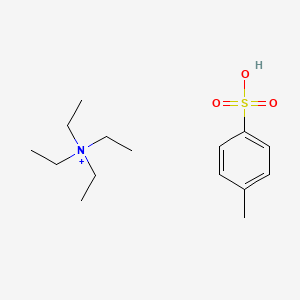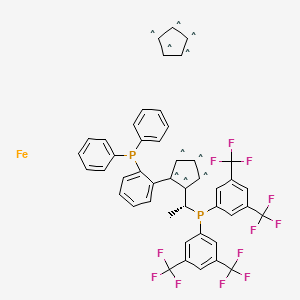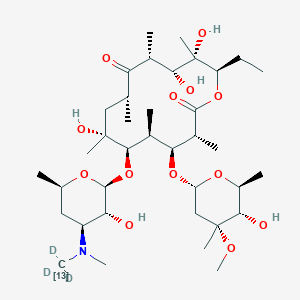
Triacetoxyneodymium hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacetoxyneodymium hydrate, also known as neodymium(III) acetate hydrate, is a chemical compound with the formula C₆H₁₁NdO₇. It is a coordination complex where neodymium is bonded to three acetate groups and water molecules. This compound is part of the broader category of rare earth metal acetates, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacetoxyneodymium hydrate can be synthesized through the reaction of neodymium oxide (Nd₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving neodymium oxide in acetic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to obtain the crystalline this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes the use of high-purity neodymium oxide and acetic acid, with precise control over reaction parameters such as temperature, concentration, and pH. The final product is often purified through recrystallization to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Triacetoxyneodymium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(IV) compounds.
Reduction: It can be reduced to neodymium(II) compounds under specific conditions.
Substitution: The acetate groups can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve reagents like hydrochloric acid (HCl) or nitric acid (HNO₃).
Major Products
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate
Substitution: Neodymium chloride (NdCl₃) or neodymium nitrate (Nd(NO₃)₃)
Applications De Recherche Scientifique
Triacetoxyneodymium hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of high-performance magnets, glass polishing, and as a dopant in various materials to enhance their properties.
Mécanisme D'action
The mechanism by which triacetoxyneodymium hydrate exerts its effects is primarily through its ability to coordinate with other molecules. The neodymium ion can form stable complexes with various ligands, influencing the reactivity and properties of the resulting compounds. This coordination chemistry is crucial in catalysis, material science, and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacetoxypraseodymium hydrate: Similar in structure but with praseodymium instead of neodymium.
Triacetoxysamarium hydrate: Contains samarium and exhibits similar chemical behavior.
Triacetoxygadolinium hydrate: Gadolinium-based compound with comparable properties.
Uniqueness
Triacetoxyneodymium hydrate is unique due to the specific electronic configuration of neodymium, which imparts distinct magnetic and optical properties. These properties make it particularly valuable in applications such as high-performance magnets and advanced materials research.
Propriétés
Formule moléculaire |
C6H14NdO7 |
|---|---|
Poids moléculaire |
342.41 g/mol |
Nom IUPAC |
acetic acid;neodymium;hydrate |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Clé InChI |
XHILYYDCESQUMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)










